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Compound of Interest

Compound Name: 3-Cyclohexylphenol

Cat. No.: B162891

This guide provides a detailed comparative analysis of in silico studies conducted on 3-
Cyclohexylphenol and its derivatives. The focus is on their potential as therapeutic agents,
evaluated through molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion,
and Toxicity) profiling, and other computational methods. This document is intended for
researchers, scientists, and professionals in the field of drug development, offering a
comparative overview of the performance and properties of these compounds.

Introduction

3-Cyclohexylphenol is an organic compound featuring a phenol ring substituted with a
cyclohexyl group.[1] Its derivatives have garnered interest in medicinal chemistry due to their
structural similarities to scaffolds found in known bioactive molecules. In silico studies, which
involve computer-based simulations, are crucial in the early stages of drug discovery for
predicting the potential efficacy and safety of new chemical entities, thereby streamlining the
research and development process.[2] This guide compares two distinct series of 3-
Cyclohexylphenol derivatives that have been investigated for their interactions with different
biological targets: the p-opioid receptor (MOR) and the tyrosinase enzyme.

Physicochemical Properties and Drug-Likeness

A comparative summary of the key physicochemical properties and drug-likeness parameters
for 3-Cyclohexylphenol and its selected derivatives is presented below. These parameters are
critical for predicting the oral bioavailability of a compound. The data for the derivatives are
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sourced from published studies, while predictions for the parent compound are generated using
in silico tools for a comprehensive comparison.
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Comparative Biological Activity and Molecular
Docking

This section compares the biological activities and molecular docking results of two series of 3-
Cyclohexylphenol derivatives against their respective targets.

A series of 3-[3-(phenalkylamino)cyclohexyl]phenol analogs have been synthesized and
evaluated for their antagonist activity at the p-opioid receptor.[3][4] These compounds were
designed based on a simplified morphinan scaffold, similar to that of naltrexone.[5][6]
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Antagonist
Activity (%
o . Inhibition of ) MM-GBSA
Binding Affinity Docking Score o
Compound . DAMGO- _ Binding Energy
(Ki, nM) . (Glide XP)
induced GTPyS (kcal/mol)
stimulation at
10 pMm)
Naltrexone
1.0+01 100% -12.5 -85.7
(Reference)
Compound 9 25.0+£2.0 75% -11.8 -92.5
Compound 14 >1000 15% -10.5 -78.3
Compound 15 >1000 26% -10.9 -80.1

Data extracted from a study on 3-[3-(phenalkylamino)cyclohexyl]phenols as MOR antagonists.

[5]16]

Compound 9 emerged as the most promising derivative, exhibiting the best experimental

binding affinity and the highest antagonist activity among the synthesized analogs.[3] The in

silico docking and MM-GBSA calculations corroborated these findings, indicating a stable

binding interaction within the MOR pocket.[5]

Another class of derivatives, (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-

ones, were investigated as inhibitors of mushroom tyrosinase, an enzyme involved in

melanogenesis.[7]

Mushroom

Docking Score

Kinetic Mechanism

Compound Tyrosinase Inhibition o
(kcal/mol) of Inhibition
(ICs0, M)
Kojic Acid (Reference) 25.26 +1.10 Competitive
Analog 2 5.21 +0.86 -9.2 Competitive
Analog 3 1.03+0.14 -8.7 Non-competitive
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Data extracted from a study on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-
4-one analogs as tyrosinase inhibitors.[7]

Analogs 2 and 3 demonstrated significantly more potent inhibition of mushroom tyrosinase than
the standard inhibitor, kojic acid.[7] Molecular docking studies suggested that Analog 2 binds to
the active site of the enzyme, consistent with its competitive inhibition mechanism, while Analog
3 binds to an allosteric site.[7]

ADMET Profile Comparison

The ADMET profiles for 3-Cyclohexylphenol and its lead derivatives were predicted using in
silico tools to assess their pharmacokinetic and safety properties.

Compound 9 (MOR Analog 3

Parameter 3-Cyclohexylphenol ) i o
Antagonist) (Tyrosinase Inhibitor)
Human Intestinal ) ) )
] High High High
Absorption
Blood-Brain Barrier
Yes Yes No
Permeant
P-glycoprotein
Jyeop No Yes Yes
Substrate
CYP1AZ2 Inhibitor Yes Yes Yes
CYP2C9 Inhibitor Yes Yes Yes
CYP2C19 Inhibitor No Yes No
CYP2D6 Inhibitor Yes Yes Yes
CYP3A4 Inhibitor Yes Yes Yes
Hepatotoxicity Low risk Low risk High risk
Carcinogenicity Non-carcinogen Non-carcinogen Non-carcinogen

ADMET parameters were predicted using online computational tools.
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The predicted ADMET profiles suggest that while all compounds are likely to have high

intestinal absorption, their interactions with metabolic enzymes and potential for toxicity vary.

Compound 9, the MOR antagonist, is predicted to be a P-glycoprotein substrate, which could

affect its distribution in the body. Analog 3, the tyrosinase inhibitor, is predicted to have a higher

risk of hepatotoxicity.

Methodologies

Receptor Preparation: A virtual model of the p-opioid receptor (MOR) was constructed and
validated.

Ligand Preparation: The 3D structures of the 3-[3-(phenalkylamino)cyclohexyl]phenol
derivatives were generated and optimized.

Docking Algorithm: The docking experiments were performed using the Extra-Precision Glide
(Glide-XP) algorithm.[5]

Pose Selection: The top 25 docking poses for each ligand were selected for further
investigation.[5]

Method: The binding free energy of the ligand-receptor complexes was calculated using the
Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) method, embedded in the
Prime module of the Schrodinger Suite.[3][5]

Parameters: Default parameters with an implicit membrane and solvent were used for the
calculations.[5]

Receptor Preparation: The crystal structure of mushroom tyrosinase (PDB ID: 2Y9X) was
obtained from the Protein Data Bank and prepared using the Protein Preparation Wizard in
Maestro 12.4.[7]

Ligand and Docking: In silico docking simulations of the synthesized analogs and the
reference compound, kojic acid, were performed using the Schrodinger Suite (2021-2).[7]

Methodology: The physicochemical properties, drug-likeness, and ADMET profiles of 3-
Cyclohexylphenol and its derivatives were predicted using established online platforms
such as SwissADME and ADMETIlab 2.0. These tools utilize quantitative structure-property
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relationship (QSPR) models and large databases of experimental data to generate
predictions.

e Input: The SMILES (Simplified Molecular-Input Line-Entry System) strings of the compounds
were used as input for the prediction servers.
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Caption: A generalized workflow for molecular docking studies.
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Caption: Simplified signaling pathway of the y-opioid receptor.

Conclusion

The in silico studies of 3-Cyclohexylphenol and its derivatives highlight their potential for
development as novel therapeutic agents targeting different biological systems. The 3-[3-
(phenalkylamino)cyclohexyl]phenol series, particularly Compound 9, shows promise as p-
opioid receptor antagonists.[3][5] On the other hand, the (Z)-5-(substituted benzylidene)-3-
cyclohexyl-2-thioxothiazolidin-4-one analogs are potent tyrosinase inhibitors.[7] The
comparative analysis of their physicochemical properties, biological activities, docking
interactions, and ADMET profiles provides valuable insights for guiding further optimization and
experimental validation. This guide underscores the utility of computational approaches in
modern drug discovery for the efficient evaluation and comparison of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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